molecular formula C8H3Cl3O4 B104854 3,4,6-trichlorophthalic Acid CAS No. 62268-16-0

3,4,6-trichlorophthalic Acid

Cat. No.: B104854
CAS No.: 62268-16-0
M. Wt: 269.5 g/mol
InChI Key: DCACTBQREATMLX-UHFFFAOYSA-N
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Description

3,4,6-Trichlorophthalic acid is an aromatic carboxylic acid derived from phthalic acid, characterized by the presence of three chlorine atoms at positions 3, 4, and 6 on the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: 3,4,6-Trichlorophthalic acid can be synthesized through the selective hydrodechlorination of 3,4,5,6-tetrachlorophthalic anhydride. This process involves the use of zinc dust in aqueous sodium hydroxide (5 wt %) to achieve high yield and selectivity . The reaction conditions typically include heating the mixture to facilitate the hydrodechlorination process.

Industrial Production Methods: On an industrial scale, the preparation of this compound follows similar synthetic routes but is optimized for large-scale production. The use of continuous reactors and efficient separation techniques ensures high purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions: 3,4,6-Trichlorophthalic acid undergoes various chemical reactions, including:

    Reduction: The compound can be reduced to form less chlorinated derivatives.

    Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

    Esterification: The carboxylic acid groups can react with alcohols in the presence of acid catalysts to form esters.

Common Reagents and Conditions:

    Reduction: Zinc dust and aqueous sodium hydroxide are commonly used for hydrodechlorination.

    Substitution: Nucleophiles such as amines or thiols can be used under basic or acidic conditions.

    Esterification: Alcohols and acid catalysts like sulfuric acid are used to form esters.

Major Products:

    Reduction: Less chlorinated phthalic acids.

    Substitution: Substituted phthalic acids with various functional groups.

    Esterification: Esters of this compound.

Scientific Research Applications

3,4,6-Trichlorophthalic acid has diverse applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anti-tumor properties.

    Medicine: Research explores its use in developing pharmaceuticals with specific biological activities.

    Industry: It is used in the production of polymers, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism by which 3,4,6-trichlorophthalic acid exerts its effects involves interactions with molecular targets and pathways. The presence of chlorine atoms influences its reactivity and interactions with other molecules. The compound can act as an electrophile in substitution reactions, facilitating the formation of new chemical bonds.

Comparison with Similar Compounds

    3,4,5-Trichlorophthalic acid: Similar in structure but with chlorine atoms at positions 3, 4, and 5.

    3,4,5,6-Tetrachlorophthalic anhydride: The precursor used in the synthesis of 3,4,6-trichlorophthalic acid.

Uniqueness: this compound is unique due to the specific positioning of chlorine atoms, which affects its chemical properties and reactivity. This distinct structure allows for targeted applications in various fields, making it a valuable compound for research and industrial use.

Properties

IUPAC Name

3,4,6-trichlorophthalic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H3Cl3O4/c9-2-1-3(10)6(11)5(8(14)15)4(2)7(12)13/h1H,(H,12,13)(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCACTBQREATMLX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=C(C(=C1Cl)Cl)C(=O)O)C(=O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H3Cl3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50455920
Record name 3,4,6-trichlorophthalic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50455920
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

269.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

62268-16-0
Record name 3,4,6-trichlorophthalic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50455920
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

This compound was prepared by modifications to the literature method of Syn. Lett., 1990, 339. A mixture of 3,4,5,6-tetrachlorphthalic anhydride (19) (Aldrich Chemical Co., 100 g, 0.35 mmol) and NaOH (50.0 g, 1.25 mmol) in water (1000 mL) was stirred at 50-60° C. (bath) for 45 min under a nitrogen atmosphere. Zinc dust (70.0 g, 1.07 mmol) was then added portionwise over 10 min, and the mixture was stirred at 70-80° C. for a further 6 h. The reaction was cooled to room temperature and filtered through a bed of Celite, and the filter and residue was washed successively with 0.1N NaOH (2×100 mL) and H2O (2×100 mL). The combined filtrate was acidified with conc. HCl to pH≦1, and the colourless precipitate was collected by filtration and washed with 0.1N HCl (3×100 mL). The damp solid was stirred with EtOAc (600 mL) and acidified with conc. HCl until all the solids had dissolved. The EtOAc layer was separated and the aqueous portion further extracted with the same solvent (2×100 ml, The combined EtOAc solution was dried (Na2SO4), filtered, and evaporated under reduced pressure give 3,4,6-trichlorophthalic acid (20) (83.5 g, 89%) as a colourless solid; m.p. (without recrystallisation) 151-153° C. (lit. m.p. 150-153° C.), 1H NMR identical to literature.
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Synthesis routes and methods II

Procedure details

2,4,5-Trifluorobenzoic acid (2,4,5--TiFBA) is used as an intermediate in preparing quinolone antibacterials. It is prepared by a process that begins with tetrachlorophthalic anhydride. Tetrachlorophthalic anhydride is first hydrodechlorinated in NaOH/Zn to produce 3,4,6-trichlorophthalic acid, followed by imidization using methylamine to form 3,4,6-trichloro-N-methylphthalimide. That product is fluorinated by KF to form 3,4,6-trifluoro-N-methyl phthalimide, which is hydrolyzed to produce 3,4,6-trifluorophthalic acid. Decarboxylation results in a solution of 2,4,5-TiFBA in an organic decarboxylating solvent such as N-methylpyrrolidone (NMP).
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How is 3,4,6-trichlorophthalic acid synthesized?

A1: this compound is synthesized via the selective hydrodechlorination of 3,4,5,6-tetrachlorophthalic anhydride. This reaction utilizes zinc dust and aqueous sodium hydroxide. [, ] You can find more details about the reaction conditions in the cited research papers.

Q2: What are the further applications of this compound in synthesis?

A2: this compound serves as a crucial precursor to other substituted phthalic acid derivatives. Further reaction with zinc dust and aqueous sodium hydroxide leads to the formation of 3,6-dichlorophthalic acid and 3-chlorophthalic anhydride. [] Furthermore, it can be converted to 3,6-dichlorophthalic anhydride, a precursor to 4,7-diaminoisoindoline-1,3-dione (also known as 3,6-diaminophthalimide). []

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